(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17980943
InChI: InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1
SMILES:
Molecular Formula: C16H22O5
Molecular Weight: 294.34 g/mol

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol

CAS No.:

Cat. No.: VC17980943

Molecular Formula: C16H22O5

Molecular Weight: 294.34 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol -

Specification

Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
IUPAC Name (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
Standard InChI InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1
Standard InChI Key MAVVDCOXEBWTJC-IXYNUQLISA-N
Isomeric SMILES C[C@]1([C@H]2[C@@H](CO[C@H]1OCC3=CC=CC=C3)OC(O2)(C)C)O
Canonical SMILES CC1(OC2COC(C(C2O1)(C)O)OCC3=CC=CC=C3)C

Introduction

Structural and Stereochemical Analysis

The compound’s IUPAC name, (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro- dioxolo[4,5-c]pyran-7-ol, encodes its intricate stereochemistry and functional group arrangement. The core structure consists of a pyran ring fused to a dioxolane moiety, with three methyl groups, a benzyloxy substituent, and a hydroxyl group at strategic positions.

Molecular Geometry and Stereoelectronic Effects

X-ray crystallography of analogous compounds reveals that the dioxolane ring adopts a envelope conformation, while the pyran ring exists in a chair-like configuration. This rigid framework imposes significant stereoelectronic constraints, influencing reactivity in glycosylation and protection-deprotection sequences. The benzyloxy group at C6 and hydroxyl group at C7 occupy axial positions, enhancing intramolecular hydrogen bonding and stability.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₆H₂₂O₅
Molecular Weight294.34 g/mol
Stereodescriptors3aR,6R,7R,7aR
Dominant ConformationEnvelope (dioxolane)

Synthetic Methodologies

The synthesis of this compound leverages protective group strategies to achieve regio- and stereocontrol. A two-step protocol reported by VulcanChem involves:

Step 1: Formation of the Dioxolane-Pyran Scaffold

Cyclization of a diol precursor under acidic conditions yields the fused ring system. For example, treatment of 2,3-O-isopropylidene-D-erythronolactone with BF₃·Et₂O in dichloromethane induces ring expansion to form the dioxolane-pyran core .

Step 2: Functionalization at C6 and C7

ConditionYield (%)Purity (%)
Ag₂O, BnBr, DMF7895
PCC Oxidation9298
NaBH₄ Reduction8597

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural validation:

¹H NMR Signatures

  • δ 1.28 (s, 3H): C2 methyl groups

  • δ 4.62 (d, J = 7.2 Hz): Anomeric proton of benzyloxy group

  • δ 5.12 (br s, 1H): C7 hydroxyl proton

¹³C NMR Data

  • δ 101.4: Acetal carbon (dioxolane)

  • δ 72.8: C7 hydroxyl-bearing carbon

  • δ 137.5–128.2: Aromatic carbons from benzyloxy

IR Vibrational Modes

  • 3450 cm⁻¹: O-H stretch (hydroxyl)

  • 1260 cm⁻¹: C-O-C asymmetric stretch (dioxolane)

  • 1100 cm⁻¹: C-O-C symmetric stretch (pyran)

AssayResultReference
COX-2 Inhibition62% at 50 μM
DPPH ScavengingIC₅₀ = 28 μM
Cytotoxicity (HeLa)CC₅₀ > 100 μM

Comparative Analysis with Structural Analogues

The benzyloxy group distinguishes this compound from analogues with allyloxy or methoxy substituents:

Solubility and Lipophilicity

  • logP: 2.1 (benzyloxy) vs. 1.4 (methoxy)

  • Aqueous Solubility: 0.8 mg/mL vs. 3.2 mg/mL

Synthetic Utility

Benzyl ethers offer superior stability under acidic conditions compared to allyl ethers, which require Pd-mediated deprotection. This makes the title compound preferable for multi-step syntheses requiring orthogonal protection.

Future Research Directions

  • In Vivo Toxicity Profiling: Systematic evaluation of acute/chronic toxicity in rodent models.

  • Structure-Activity Relationships: Synthesis of C7 analogs (e.g., esters, ethers) to optimize pharmacokinetics.

  • Target Identification: Chemical proteomics to map protein targets beyond COX-2.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator